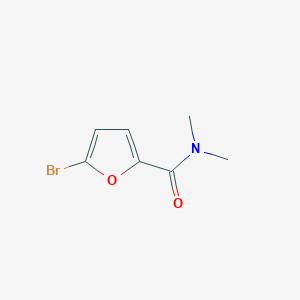

5-Bromo-N,N-dimethylfuran-2-carboxamide

Vue d'ensemble

Description

5-Bromo-N,N-dimethylfuran-2-carboxamide is a synthetic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol. This compound belongs to the class of furans, which are heterocyclic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. The presence of a bromine atom and a dimethylcarboxamide group in its structure gives it unique properties that have attracted attention in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylfuran-2-carboxamide typically involves the bromination of N,N-dimethylfuran-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the furan ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted furans, while oxidation reactions can produce furan-2-carboxylic acid derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Bromo-N,N-dimethylfuran-2-carboxamide has shown promise as a lead compound for the development of new anticancer drugs. It has been identified as a potent inhibitor of specific cancer cell lines, including those associated with acute myeloid leukemia (AML) and multiple myeloma. The compound's mechanism of action involves the inhibition of key proteins involved in cancer progression, making it a candidate for further development in targeted cancer therapies.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis and psoriasis.

Biological Studies

Enzyme Interaction Studies

this compound is utilized in studies aimed at understanding the interactions between furan derivatives and biological targets, such as enzymes and receptors. The presence of the bromine atom and the carboxamide group enhances the compound’s binding affinity to these targets, which is critical for elucidating its biological activity.

Epigenetic Therapy Development

The compound has been investigated for its potential role in epigenetic therapies, particularly as an inhibitor of BRD9, a member of the bromodomain and extraterminal (BET) family of proteins. Its selective inhibition of BRD9 over other BET family members positions it as a promising candidate for treating cancers driven by dysregulated BET proteins.

Industrial Applications

Synthesis of Advanced Materials

In industrial settings, this compound serves as an intermediate in the synthesis of advanced materials and agrochemicals. Its unique chemical properties make it suitable for various synthetic applications, contributing to the development of new materials with enhanced functionalities.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity against AML and multiple myeloma; anti-inflammatory properties |

| Biological Studies | Interaction studies with enzymes; potential use in epigenetic therapies targeting BRD9 |

| Industrial Applications | Intermediate for synthesis in advanced materials and agrochemicals |

Case Studies

- Anticancer Research : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent.

- Inflammation Models : In vitro experiments showed that treatment with this compound reduced cytokine production in macrophages stimulated with lipopolysaccharides, highlighting its anti-inflammatory capabilities.

- Synthesis Pathways : Research on synthetic pathways revealed efficient methods for producing this compound derivatives, which could lead to enhanced bioactivity through structural modifications .

Mécanisme D'action

The mechanism of action of 5-Bromo-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylcarboxamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-N,N-dimethylfuran-2-carboxamide

- 5-Iodo-N,N-dimethylfuran-2-carboxamide

- 5-Fluoro-N,N-dimethylfuran-2-carboxamide

Uniqueness

Compared to its analogs, 5-Bromo-N,N-dimethylfuran-2-carboxamide exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine, fluorine, or iodine, can influence the compound’s reactivity and biological activity. This makes this compound a valuable compound for research and industrial applications.

Activité Biologique

5-Bromo-N,N-dimethylfuran-2-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.05 g/mol. The compound features a furan ring substituted with a bromine atom and a dimethylamide group, contributing to its unique reactivity and biological properties. The structural characteristics are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Functional Groups | Bromine, Dimethylamide |

| Chemical Class | Carboxamide |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the dimethylcarboxamide group play crucial roles in modulating biochemical pathways. For instance, the compound may inhibit specific enzymes involved in microbial growth, showcasing its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown that it effectively inhibits the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

The compound has also been investigated for its anticancer potential . Studies reveal that it induces apoptosis in cancer cell lines by interfering with cell cycle progression and promoting cell death pathways. The IC50 values for various cancer cell lines range from 7 to 20 µM, indicating promising efficacy against tumors .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which may have implications for treating chronic inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives, including this compound, against common bacterial strains. The results indicated significant inhibition zones, comparable to standard antibiotics .

- Anticancer Mechanisms : In another research effort, the compound was tested against human leukemia cell lines, showing an IC50 value as low as 1.50 µM. This suggests that it effectively targets cancer cells while sparing normal cells .

- Inflammation Models : Experimental models of inflammation demonstrated that treatment with this compound resulted in reduced levels of inflammatory markers, supporting its potential use in managing inflammatory disorders.

Propriétés

IUPAC Name |

5-bromo-N,N-dimethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJKKQRKIVZSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490372 | |

| Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31136-79-5 | |

| Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.